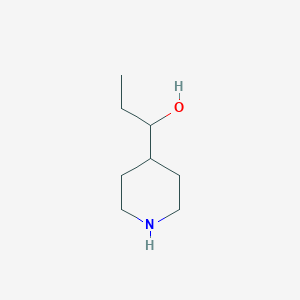

1-(Piperidin-4-yl)propan-1-ol

Vue d'ensemble

Description

1-(Piperidin-4-yl)propan-1-ol, also known as piperidin-4-ol, is an organic compound classified as a secondary alcohol. It is a colorless liquid with a characteristic odor and is soluble in water and polar organic solvents. It is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and fragrances. In addition, this compound has been found to have a variety of biological and physiological effects, making it a valuable compound for scientific research.

Applications De Recherche Scientifique

Crystal Structure and Molecular Conformation

1-(Piperidin-4-yl)propan-1-ol and its derivatives have been studied for their crystal structures and molecular conformations. Research has highlighted the significance of the piperidine ring's orientation and its interaction with other molecular components. These studies are essential for understanding the compound's physical properties and potential applications in medicinal chemistry (Kubicki & Codding, 2003).

Synthesis and Evaluation for Antidepressant Activity

Compounds containing the this compound structure have been synthesized and evaluated for their potential antidepressant activity. This includes studies on various substituted derivatives, examining their effects on behavior and their pharmacological profile as potential antidepressants (Kumar et al., 2004).

Applications in Medicinal Chemistry

The compound and its analogs have been extensively studied in medicinal chemistry for various therapeutic purposes. This includes the synthesis and analysis of compounds like tolperisone metabolites and exploring their pharmacological properties. Such studies contribute significantly to the development of new medicinal compounds (Bálint et al., 2002).

Development of New Antidepressants Beyond SSRIs

Research in the field of antidepressants has focused on developing new compounds beyond the typical selective serotonin reuptake inhibitors (SSRIs). This includes the synthesis of this compound derivatives with dual activities, such as serotonin receptor antagonism and serotonin reuptake inhibition. This advancement could lead to the development of more effective antidepressants with fewer side effects (Rocco et al., 2004).

Potential for Selective Estrogen Receptor Modulators (SERMs)

The compound has been investigated for its potential in developing novel Selective Estrogen Receptor Modulators (SERMs). These studies involve the design and synthesis of various derivatives and evaluating their bioactivity, which is crucial in the development of new therapeutic agents for diseases like breast cancer (Yadav et al., 2011).

Orientations Futures

Piperidine derivatives, including “1-(Piperidin-4-yl)propan-1-ol”, are of significant interest due to their unique biochemical properties and their role as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

The primary target of 1-Piperidin-4-ylpropan-1-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-Piperidin-4-ylpropan-1-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-Piperidin-4-ylpropan-1-ol with the CCR5 receptor affects the HIV-1 entry process . When the compound binds to the CCR5 receptor, it prevents the entry of macrophagetropic (R5) HIV-1 strains into cells . This blockade of the CCR5 receptor is a key step in the biochemical pathway that leads to the prevention of HIV-1 infections .

Result of Action

The result of 1-Piperidin-4-ylpropan-1-ol’s action is the prevention of HIV-1 infections . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .

Propriétés

IUPAC Name |

1-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOWPHYNSYXXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596468 | |

| Record name | 1-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24152-48-5 | |

| Record name | 1-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

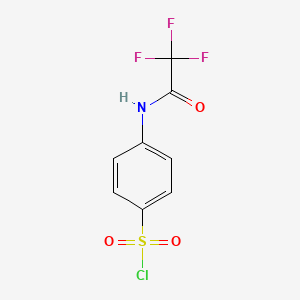

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

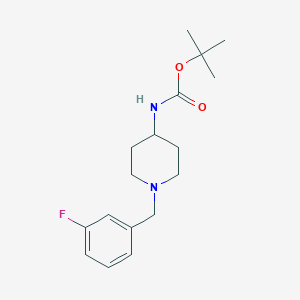

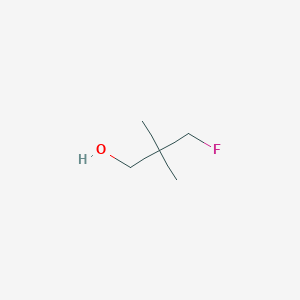

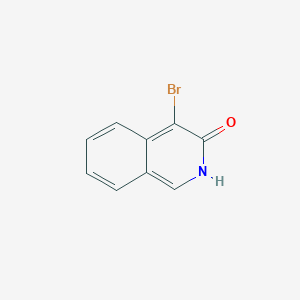

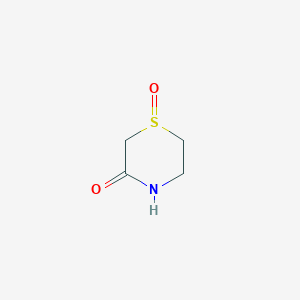

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)